Xac-BY630

Beschreibung

Eigenschaften

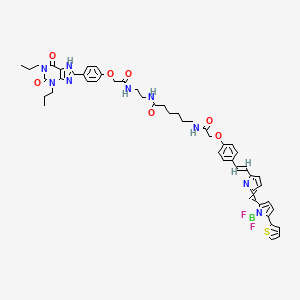

Molekularformel |

C50H54BF2N9O7S |

|---|---|

Molekulargewicht |

973.9 g/mol |

IUPAC-Name |

6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide |

InChI |

InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31? |

InChI-Schlüssel |

UTTCRXDXTRTMKH-ZXOXUTKXSA-N |

Isomerische SMILES |

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |

Kanonische SMILES |

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Reagents

-

Primary amine source : Xanthine amine congener (XAC) with a free primary amine group.

-

Fluorophore : BODIPY 630/650-X succinimidyl ester (Molecular Probes/Invitrogen).

-

Solvent : N,N-Dimethylformamide (DMF) or DMF/water mixtures.

-

Coupling agent : No additional catalysts required; the reaction proceeds via nucleophilic acyl substitution.

Key Reaction Parameters:

Mechanistic Insights

The primary amine of XAC attacks the electrophilic carbonyl of the succinimidyl ester, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond. DMF acts as both solvent and reactant in some protocols, generating dimethylamine in situ to facilitate coupling.

Purification and Structural Validation

Chromatographic Purification

Purification Outcomes:

Spectroscopic Characterization

Pharmacological Validation

Receptor Binding Affinity

This compound retains antagonist activity against A<sub>1</sub>-adenosine receptors (A<sub>1</sub>AR):

Fluorescence Correlation Spectroscopy (FCS)

-

Diffusion time (τ<sub>D</sub>) : 17 ms (ligand-receptor complex) vs. 62 μs (free ligand).

-

Specificity : Binding reduced by 80% with 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a selective A<sub>1</sub>AR antagonist.

Comparative Analysis of Linker Modifications

Alternative derivatives like CA200645 (XAC with a polyamide-BODIPY linker) show distinct pharmacological profiles:

| Property | This compound | CA200645 | Source |

|---|---|---|---|

| Linker length | 6 atoms | 12 atoms | |

| A<sub>1</sub>AR K<sub>i</sub> | 6.7 nM | 2.1 nM | |

| Fluorescence intensity | +++ | ++++ |

Challenges and Optimizations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Zellsignalübertragung: Die Verbindung wird in der Live-Zellbildgebung eingesetzt, um Rezeptor-Ligand-Wechselwirkungen zu visualisieren und die beteiligten Signalwege zu untersuchen.

Arzneimittelentwicklung: This compound wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf den Adenosin-A3-Rezeptor abzielen, der an Krankheiten wie Arthritis und Entzündungen beteiligt ist.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine selektive Bindung an den Adenosin-A3-Rezeptor. Nach der Bindung wirkt es als kompetitiver Antagonist und hemmt die Fähigkeit des Rezeptors, seine physiologischen Wirkungen zu vermitteln. Diese Wechselwirkung ist durch spezifische Bindungskinetiken gekennzeichnet, einschließlich der Assoziations- und Dissoziationsgeschwindigkeitskonstanten. Die beteiligten molekularen Zielstrukturen sind die Adenosin-A3-Rezeptoren, die eine Rolle bei verschiedenen zellulären Reaktionen auf Stress spielen.

Wissenschaftliche Forschungsanwendungen

Quantification of Ligand-Receptor Interactions

XAC-BY630 has been utilized to quantify ligand-receptor binding at a single-cell level using fluorescence correlation spectroscopy (FCS). This technique allows researchers to measure the diffusion and binding kinetics of this compound to the A1 adenosine receptor (A1-AR) with high precision.

Key Findings:

- Binding Affinity: this compound acts as a competitive antagonist with a log affinity constant () of 6.7, indicating a moderate affinity for A1-AR compared to its parent compound, XAC, which has a higher affinity .

- Visualization: Binding was visualized via confocal microscopy, revealing that this compound predominantly binds to the cell membrane at lower concentrations and shows intracellular uptake at higher concentrations .

| Parameter | XAC | This compound |

|---|---|---|

| Affinity Constant () | 7.46 | 6.7 |

| Membrane Binding Time | 5 min | 5 min |

| Intracellular Uptake | Not observed | Observed at 250 nM |

Study of Adenosine Receptor Dynamics

The dynamic interactions between this compound and A1-AR provide insights into the receptor's physiological roles in various tissues, including the brain and heart.

Case Study: CHO-A1 Cells

In experiments using Chinese Hamster Ovary (CHO) cells expressing A1-AR, researchers demonstrated that this compound could effectively inhibit cAMP accumulation mediated by A1-AR activation. The study highlighted the utility of this compound in assessing receptor functionality in living cells .

Pharmacological Research

This compound's unique properties make it an essential tool in pharmacological studies focused on G protein-coupled receptors (GPCRs), particularly in understanding adenosine signaling pathways.

Applications:

- Investigating Drug Interactions: The compound can be employed to explore how different drugs modulate adenosine receptor activity, providing insights into potential therapeutic targets for conditions such as heart disease and neurological disorders .

- Allosteric Modulation Studies: Researchers have utilized this compound to study allosteric interactions at A2A adenosine receptors, expanding its application beyond just A1-AR .

Development of Therapeutics

The ability of this compound to selectively bind to adenosine receptors opens avenues for developing novel therapeutic agents targeting these receptors.

Research Insights:

Wirkmechanismus

The mechanism of action of XAC-BY630 involves its selective binding to the adenosine A3 receptor. Upon binding, it acts as a competitive antagonist, inhibiting the receptor’s ability to mediate its physiological effects. This interaction is characterized by specific binding kinetics, including association and dissociation rate constants . The molecular targets involved in this process are the adenosine A3 receptors, which play a role in various cellular responses to stress .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Pharmacological Profiles of this compound and Key Analogs

Table 2: Functional Advantages of this compound Over Analogs

| Parameter | This compound | XAC | DPCPX |

|---|---|---|---|

| Live-cell imaging | Yes | No | No |

| Receptor-specific | A₁-selective | A₁/A₃ dual | A₁/A₂B dual |

| Species consistency | High | Moderate | Low |

| Photostability | High (NIR) | N/A | N/A |

Research Findings and Limitations

- Uncharacterized Activity: this compound’s effects on A₂A, A₂B, and non-AR targets (e.g., ghrelin receptors) remain unexamined, limiting its utility in polypharmacological contexts .

- Comparative Efficacy : In FCS, this compound detects ligand-receptor complexes with a diffusion time (τD) of 17 ms, matching A₁-AR-Topaz fusion proteins, confirming its precision .

Q & A

Q. What ethical considerations apply when using fluorescent ligands like this compound in live-cell imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.